Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 3-position and an ethyl ester group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by esterification. One common method is the condensation of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Substituted phenyl and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact mechanism depends on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but different substitution pattern, leading to distinct biological activities.
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Contains a formyl group instead of a phenyl group, affecting its reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine derivatives: Bromine substitution introduces different electronic and steric effects, influencing the compound’s properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C16H14N2O2 |
---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-15(12-8-4-3-5-9-12)18-11-7-6-10-13(18)17-14/h3-11H,2H2,1H3 |
InChI-Schlüssel |
SWBLQJGCDCWQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.